Fused Imidazole Ring Alters Electronic Structure Relative to Monocyclic Imidazole: Crystallographic Bond-Length Evidence
The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold displays a measurable difference in the C2—N2 bond length of the imidazole moiety compared to monocyclic imidazole, directly demonstrating that the fused 5–5 ring system alters the electronic environment of the heterocycle [1]. This bond lengthening is attributed to substituent inductive effects arising from the fused pyrrolidine ring and is consistent with differences observed in ¹H-NMR chemical shifts between the fused and monocyclic systems [1].
| Evidence Dimension | C2—N2 bond length (imidazole ring) in the fused heterocycle vs. monocyclic imidazole |
|---|---|
| Target Compound Data | 1.390(2) Å for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
| Comparator Or Baseline | 1.375(1) Å for monocyclic imidazole (McMullan et al., 1979) |
| Quantified Difference | +0.015 Å (1.1% elongation in the fused system) |
| Conditions | Single-crystal X-ray diffraction at 100 K; monoclinic P2₁/n symmetry |
Why This Matters
This bond-length shift confirms that the pyrrolo[1,2-a]imidazole scaffold is electronically distinct from monocyclic imidazole—a difference that impacts nucleophilicity, hydrogen-bonding capacity, and metal-coordination behavior, directly influencing procurement decisions for catalyst design, ionic liquid synthesis, and medicinal chemistry.
- [1] Gómez-Bombarelli, R., et al. "6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole." IUCrData, 2020, 5(Pt 5), x200681. DOI: 10.1107/S2414314620006811. PMCID: PMC9462221. View Source
